(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid
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Overview
Description
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is a chiral compound with significant importance in various fields of chemistry and biology This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of 2,4-dimethyl-3-oxopentanoic acid using a chiral reducing agent. This reaction is often carried out under mild conditions to preserve the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high enantioselectivity. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,4-dimethyl-3-oxopentanoic acid, while reduction of the carboxylic acid group can produce 2,4-dimethylpentanol.
Scientific Research Applications
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-hydroxy-2,4-dimethylpentanoic acid: The enantiomer of the compound, which may have different biological activities.
2,4-dimethyl-3-oxopentanoic acid: A related compound that lacks the hydroxyl group.
2,4-dimethylpentanoic acid: A structurally similar compound without the hydroxyl group.
Uniqueness
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties
Properties
CAS No. |
133006-48-1 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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